N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(furan-2-carbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O4/c23-15(18-8-14-19-10-4-1-2-5-11(10)20-14)12-9-26-17(21-12)22-16(24)13-6-3-7-25-13/h1-7,9H,8H2,(H,18,23)(H,19,20)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDNTPPJAIPDOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=COC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing on diverse research findings.
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the reaction of benzimidazole derivatives with furan-2-carboxylic acid derivatives. The synthesis typically involves the use of coupling agents such as HBTU and bases like N,N-diisopropylethylamine in organic solvents like DMF. The final product is purified using techniques like HPLC to yield a white solid with a specific melting point.
Antimicrobial Activity
The biological evaluation of this compound has shown promising antimicrobial properties. In a study assessing various derivatives, compounds with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 1.27 to 2.65 µM, indicating potent efficacy against tested pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans .
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| N1 | 1.27 | Gram-positive bacteria |
| N8 | 1.43 | E. coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Fungal strains |
Anticancer Activity
In addition to its antimicrobial properties, this compound has also been evaluated for anticancer activity. Studies have demonstrated that certain benzimidazole derivatives possess significant cytotoxic effects against various cancer cell lines, with IC50 values indicating their potency. For example, compounds derived from similar scaffolds have shown IC50 values as low as 4.53 µM against HCT116 cancer cells, surpassing the efficacy of standard chemotherapeutic agents like 5-FU (IC50 = 9.99 µM) .
Case Studies
Several case studies have highlighted the biological potential of compounds related to this compound:
- Antimicrobial Efficacy : A study focusing on benzimidazole derivatives reported that compounds with similar functional groups exhibited significant antimicrobial activity against multi-drug resistant strains .
- Cytotoxicity Against Cancer Cell Lines : Research involving various benzimidazole derivatives indicated their ability to induce apoptosis in cancer cells, showcasing mechanisms such as cell cycle arrest and disruption of mitochondrial function .
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the compound's antimicrobial properties, particularly against resistant strains of bacteria and fungi. The following points summarize key findings:
- Mechanism of Action : The compound exhibits activity against both Gram-positive and Gram-negative bacteria. Its mechanism often involves inhibition of essential bacterial enzymes or disruption of cell wall synthesis, which is critical for bacterial survival .
- Efficacy Against Resistant Strains : In vitro studies showed that derivatives of benzimidazole, including compounds similar to N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide, demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) in the low micromolar range against resistant bacterial strains such as Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Screening
A study evaluated the antimicrobial activity of synthesized benzimidazole derivatives, revealing that compounds with similar structures to this compound displayed promising results:
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
Anticancer Applications
The anticancer potential of this compound has been a focal point in recent research efforts:
- Targeting Cancer Cells : The compound has shown selective cytotoxicity against various cancer cell lines, including colorectal carcinoma (HCT116). Studies indicate that it may inhibit key pathways involved in cancer cell proliferation and survival .
- Synergistic Effects : When used in combination with other chemotherapeutic agents, compounds similar to this compound have demonstrated enhanced efficacy, suggesting potential for combination therapies in cancer treatment .
Case Study: Anticancer Activity
In a comparative study involving several benzimidazole derivatives:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| Control (5-FU) | 9.99 | HCT116 |
This data indicates that certain derivatives are more potent than standard chemotherapy agents, highlighting their potential as effective anticancer therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
